molecular formula C12H17FN2O2 B6236217 tert-butyl N-[(2-amino-4-fluorophenyl)methyl]carbamate CAS No. 2356564-22-0

tert-butyl N-[(2-amino-4-fluorophenyl)methyl]carbamate

Cat. No.: B6236217
CAS No.: 2356564-22-0
M. Wt: 240.3
InChI Key:
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Description

tert-Butyl N-[(2-amino-4-fluorophenyl)methyl]carbamate: is an organic compound that features a tert-butyl carbamate group attached to a 2-amino-4-fluorophenylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2-amino-4-fluorophenyl)methyl]carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with 2-amino-4-fluorobenzylamine and tert-butyl chloroformate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine.

    Procedure: The tert-butyl chloroformate is added dropwise to a solution of 2-amino-4-fluorobenzylamine and triethylamine at low temperature (0-5°C). The mixture is then allowed to warm to room temperature and stirred for several hours.

    Purification: The product is purified by standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. Continuous flow reactors and automated systems can be used to optimize the reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The amino group in the compound can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although these reactions are less common.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Various substituted derivatives depending on the reagent used.

    Hydrolysis: 2-amino-4-fluorobenzylamine and tert-butyl alcohol.

Scientific Research Applications

Chemistry

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Protecting Group: The tert-butyl carbamate group is often used as a protecting group for amines in organic synthesis.

Biology and Medicine

    Pharmaceutical Research: Investigated for potential use in drug development due to its structural similarity to biologically active compounds.

    Enzyme Inhibition: Studied for its potential to inhibit certain enzymes, which could be useful in treating diseases.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl N-[(2-amino-4-fluorophenyl)methyl]carbamate exerts its effects depends on its specific application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary widely depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[(2-amino-4-chlorophenyl)methyl]carbamate
  • tert-Butyl N-[(2-amino-4-methylphenyl)methyl]carbamate
  • tert-Butyl N-[(2-amino-4-nitrophenyl)methyl]carbamate

Uniqueness

tert-Butyl N-[(2-amino-4-fluorophenyl)methyl]carbamate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

2356564-22-0

Molecular Formula

C12H17FN2O2

Molecular Weight

240.3

Purity

95

Origin of Product

United States

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